

Structure-Activity Relationship of 5-(Aminophenyl)furan-2-carboxylate Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 5-(3-aminophenyl)furan-2-carboxylate

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The 5-(aminophenyl)furan-2-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds and their analogs, with a focus on their potential as anticancer and enzyme inhibitory agents. The information presented is based on a synthesis of publicly available experimental data.

Comparative Analysis of Biological Activity

The biological activity of 5-(aminophenyl)furan-2-carboxylate analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the furan-2-carboxylate core. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Anticancer Activity

The cytotoxicity of furan derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound ID	5-Phenyl Ring Substitution	Other Modifications	Cell Line	IC50 (μM)	Reference
Analog 1	4-Nitro	Methyl ester	MCF-7	>100	[1]
Analog 2	4-Amino (inferred)	Carboxamide	MCF-7	4.06	[2]
Analog 3	3,4-Dimethoxy	Pyridine carbohydrazide	MCF-7	2.96	[2]
Analog 4	4-Chloro	Semicarbazide	HL-60	Moderate Activity	[3]
Analog 5	4-Methyl	Semicarbazide	HL-60	Moderate Activity	[3]
Analog 6	Unsubstituted	Furo[2,3-d]pyrimidine	A549	6.66	[4]
Analog 7	Unsubstituted	Furo[2,3-d]pyrimidine	HT-29	8.51	[4]

Key SAR Insights for Anticancer Activity:

- The presence of an amino group on the phenyl ring, as inferred from the activity of related carboxamides, appears to be more favorable for cytotoxic activity compared to a nitro group. [\[1\]](#)[\[2\]](#)
- Modifications of the carboxylate group to form amides, hydrazides, or more complex heterocyclic systems like furo[2,3-d]pyrimidines can lead to potent anticancer activity.[\[2\]](#)[\[4\]](#)
- Substituents on the phenyl ring, such as methoxy and chloro groups, modulate the cytotoxic potency.[\[2\]](#)[\[3\]](#)
- Some furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis, suggesting a mechanism of action involving the disruption of microtubule

dynamics or activation of apoptotic signaling pathways.[2][4]

Enzyme Inhibitory Activity

5-Phenylfuran-2-carboxylate analogs have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Compound ID	5-Phenyl Ring Substitution	Target Enzyme	IC50 (nM)	Reference
Analog 8	4-Methoxy	PDE4B	1400	[5]
Analog 9	Unsubstituted	VEGFR-2	57.1	[4]
Analog 10	Unsubstituted (as furo[2,3-d]pyrimidine)	VEGFR-2	42.5	[4]
Analog 11	2,5-Dichloro	Urease	16130	[6]
Analog 12	2-Chloro	Urease	18750	[6]
Analog 13	3,4-Difluoro	Urotensin-II Receptor	6	[7]

Key SAR Insights for Enzyme Inhibitory Activity:

- Substitution on the phenyl ring is critical for potent enzyme inhibition. For instance, a methoxy group at the para-position of the phenyl ring demonstrated good interaction with the metal binding pocket of phosphodiesterase 4B (PDE4B).[5]
- Halogen substitutions on the phenyl ring, such as chloro and fluoro groups, can significantly enhance inhibitory potency against enzymes like urease and the urotensin-II receptor.[6][7] The position of the halogen is also crucial, with di-substitution often leading to improved activity.
- Elaboration of the furan core into fused heterocyclic systems, such as furo[2,3-d]pyrimidines, can yield potent inhibitors of protein kinases like VEGFR-2.[4]

- The amino group on the phenyl ring is suggested to be a key hydrogen bond donor, which can be crucial for interactions with the active sites of enzymes like EGFR and VEGFR-2.[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of 5-(aminophenyl)furan-2-carboxylate analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
- **Compound Addition:** Test compounds are serially diluted in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. The culture medium is removed from the wells and replaced with 100 μ L of the medium containing the test compounds. Control wells with vehicle (medium with DMSO) and a known cytotoxic agent are included.[9]
- **Incubation:** The plate is incubated for a further 48 to 72 hours.
- **MTT Addition:** 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
- **Formazan Solubilization:** The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.[2]
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the

compound concentration.

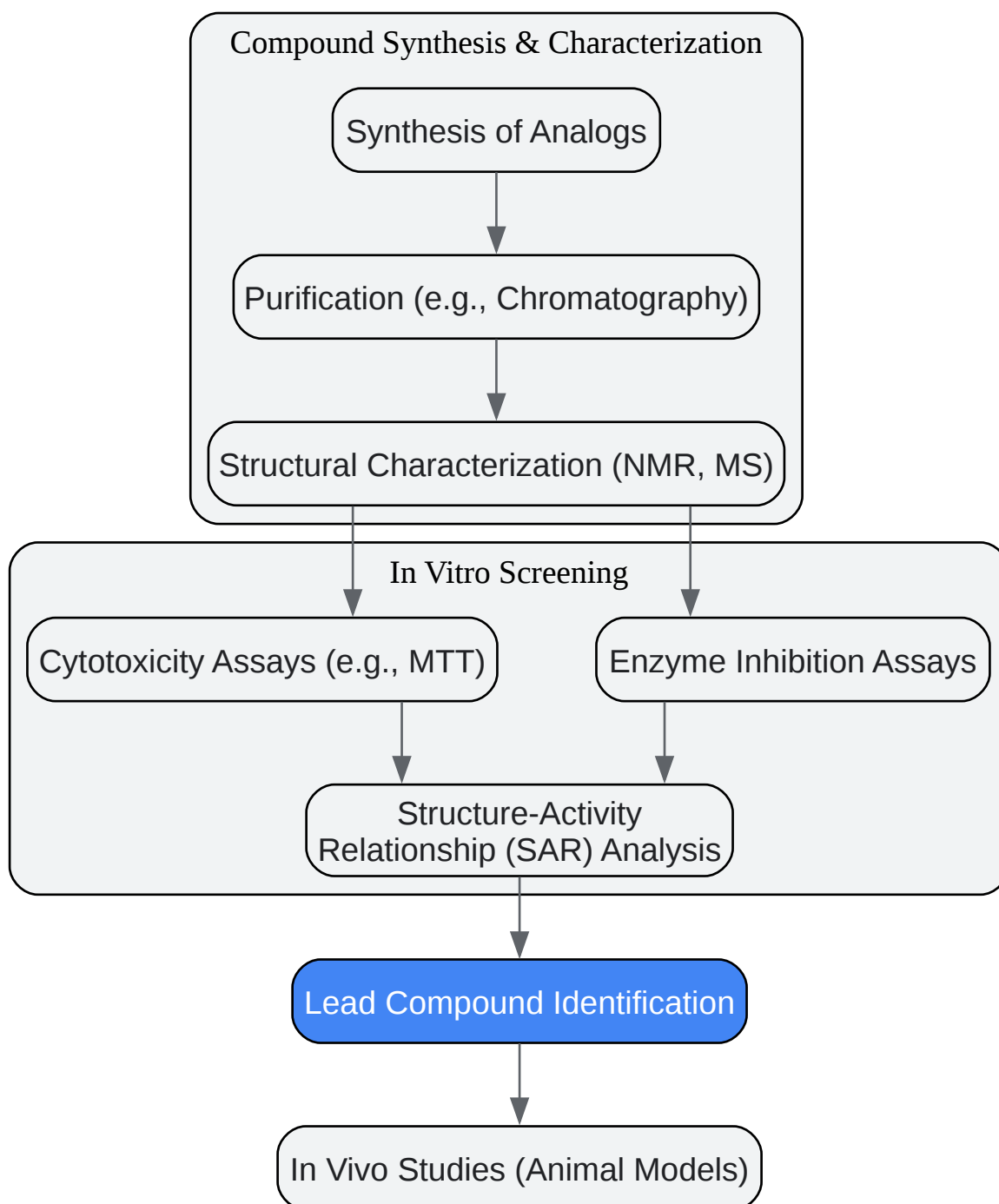
In Vitro Enzyme Inhibition Assay (General Protocol)

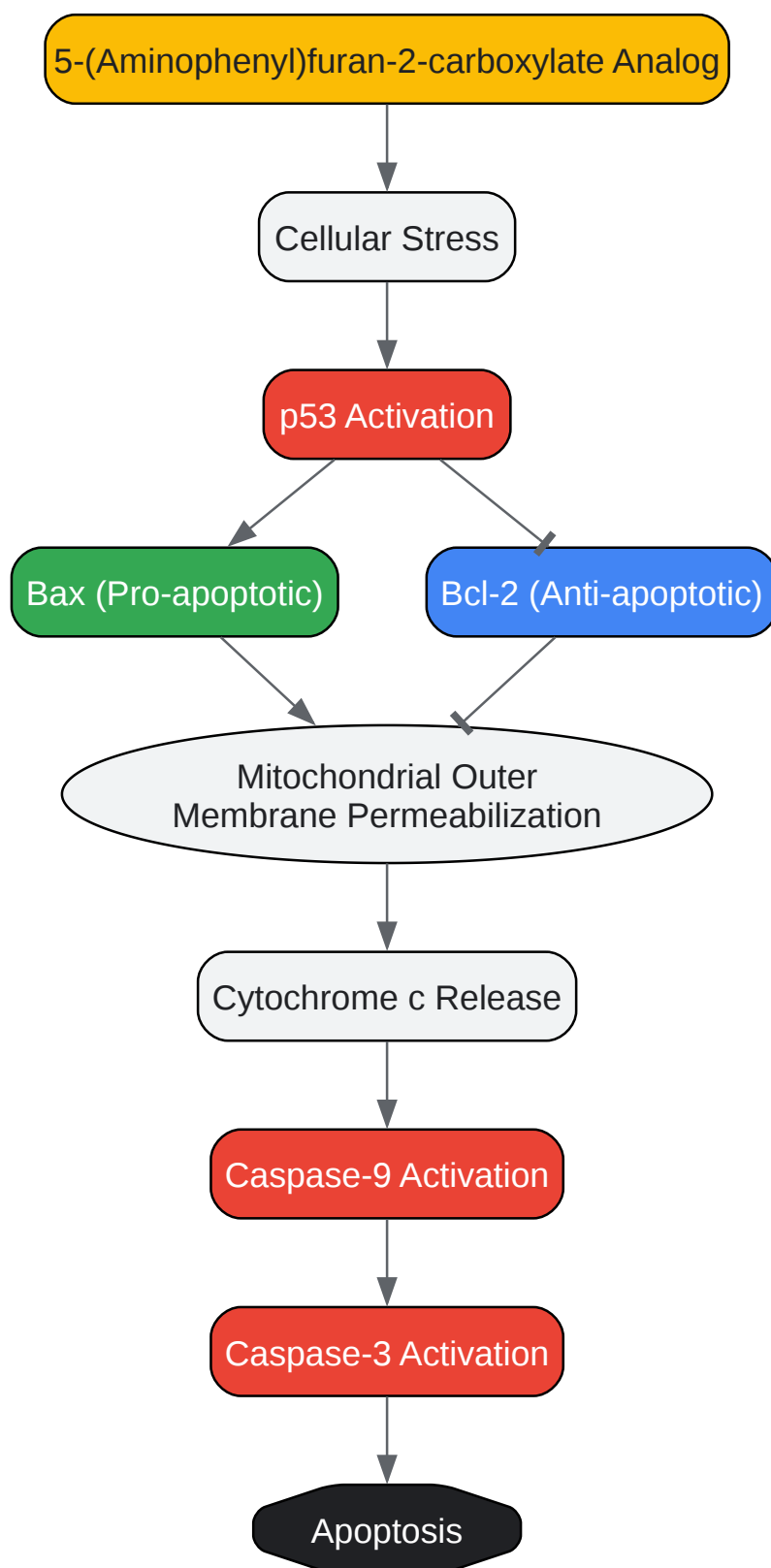
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.

- **Reagent Preparation:** Prepare a stock solution of the target enzyme, the substrate, and the test compounds in an appropriate assay buffer.
- **Assay Reaction:** In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined period to allow for compound-enzyme interaction.
- **Initiation of Reaction:** Add the substrate to initiate the enzymatic reaction.
- **Detection:** Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
- **Data Analysis:** Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of 5-(aminophenyl)furan-2-carboxylate analogs.





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